3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid
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Overview
Description
3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine moiety fused to a benzoic acid structure. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid typically involves the condensation of 2-aminopyridine with benzaldehyde derivatives, followed by cyclization and oxidation steps. One common method involves the use of a multicomponent reaction where 2-aminopyridine, benzaldehyde, and an appropriate oxidizing agent are reacted under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the imidazo[1,2-a]pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The compound’s structure allows it to interact with nucleic acids and proteins, modulating their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid
- Imidazo[1,2-a]pyridine derivatives
Uniqueness
3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a balance of stability and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H10N2O2 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-imidazo[1,2-a]pyridin-2-ylbenzoic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H,(H,17,18) |
InChI Key |
QVWRXUWUKUKEEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
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